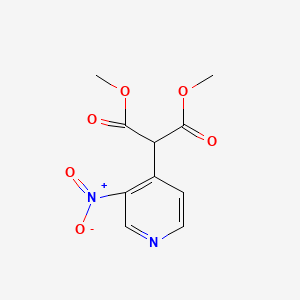

1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate

Beschreibung

Eigenschaften

IUPAC Name |

dimethyl 2-(3-nitropyridin-4-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)6-3-4-11-5-7(6)12(15)16/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEKXTHLCPDVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate typically involves the reaction of 3-nitropyridine-4-carboxylic acid with dimethyl malonate under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . The reaction proceeds through the formation of an ester intermediate, which is subsequently purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Carboxylic acids: Formed by the hydrolysis of ester groups.

Substituted pyridines: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous malonate esters:

Table 1: Comparative Analysis of Malonate Esters

Structural and Electronic Differences

Substituent Position on Pyridine :

- The target compound’s nitro group is at the 4-position of the pyridine ring, whereas dimethyl 2-(3-nitropyridin-2-yl)propanedioate (CAS 173417-34-0) has nitro at the 2-position . This positional difference alters electronic effects: a para-nitro group on pyridine may exert stronger electron-withdrawing effects compared to ortho substitution, influencing reactivity in aromatic electrophilic substitutions.

Aromatic System :

- Replacing pyridine with a benzene ring (e.g., dimethyl (4-nitrobenzyl)malonate, CAS 124090-10-4) removes the heteroatom, reducing basicity and altering solubility .

Functional Group Variations: The trifluoromethyl group in dimethyl(trifluoromethyl)malonate introduces significant electronegativity, enhancing stability against metabolic degradation—a key feature in agrochemical and pharmaceutical design . Bromo and amino substituents (CAS 1373233-26-1) offer sites for cross-coupling reactions (e.g., Suzuki-Miyaura), broadening synthetic utility .

Biologische Aktivität

1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its propanedioate backbone with methyl and nitropyridine substituents. The presence of the nitro group on the pyridine ring enhances the compound's reactivity and potential biological interactions.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, pyridine derivatives have shown inhibitory effects against HIV-1 integrase with IC50 values in the low micromolar range (e.g., 0.19–3.7 µM) . This suggests that the target compound may also possess similar antiviral activity.

The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors. The nitro group can facilitate nucleophilic attack, leading to various biochemical pathways that contribute to its biological effects .

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methods, including nitration of pyridine derivatives followed by functionalization steps. The reactivity of the nitro group allows for further modifications that can enhance biological activity .

Study 1: Antiviral Efficacy

In a comparative study on pyridine derivatives, a series of compounds were synthesized and tested for their antiviral efficacy against HIV-1 integrase. Compounds with structural similarities to this compound demonstrated promising results, with several exhibiting IC50 values below 5 µM . This positions the compound as a potential candidate for further development in antiviral therapies.

Study 2: Enzyme Inhibition

Research exploring enzyme inhibitors has revealed that compounds containing the nitropyridine moiety can effectively inhibit various enzymes, including urease. For example, transition metal complexes derived from similar structures exhibited IC50 values as low as 0.46 µM against jack bean urease . This indicates that the biological activity of nitropyridine derivatives extends beyond antiviral properties.

Data Summary

Q & A

Q. What are the optimal conditions for synthesizing 1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate with high yield and purity?

Methodology :

- Factorial Design : Use a multi-variable optimization approach (e.g., 2³ factorial design) to test factors like temperature (60–100°C), solvent polarity (e.g., acetonitrile vs. ethanol), and catalyst loading (0.5–2.0 mol%). Analyze interactions between variables using ANOVA to identify significant factors .

- Safety Considerations : Ensure proper handling of nitro-containing intermediates (e.g., use fume hoods, PPE) as per safety guidelines for structurally similar nitropyridine derivatives .

- Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization in ethanol to isolate the product. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodology :

- Structural Confirmation :

- Purity Assessment :

- HPLC : Utilize reverse-phase C18 columns with acetonitrile/water mobile phases and UV detection. Optimize retention time resolution by adjusting TFA concentration (0.1–0.5%) .

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures and identify solvent residues .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and selectivity for derivatives of this compound?

Methodology :

- Quantum Chemical Calculations :

- Use Gaussian or ORCA software to calculate transition-state energies for nitration and esterification steps. Compare activation barriers to explain regioselectivity (e.g., nitro group orientation at pyridine C3 vs. C4) .

- Apply density functional theory (DFT) to simulate electronic effects of substituents on reaction intermediates .

- Machine Learning Integration :

Q. How can contradictions in kinetic data from different experimental setups be resolved?

Methodology :

- Error Source Analysis :

- Mechanistic Studies :

Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts of this compound?

Methodology :

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Optimize enantiomeric resolution by adjusting column temperature (25–40°C) .

- Membrane Technologies : Use nanofiltration membranes (e.g., polyamide) to separate byproducts based on molecular weight cutoffs (200–500 Da) .

Q. How can reaction fundamentals inform scalable reactor design for this compound?

Methodology :

- Kinetic Profiling : Determine rate constants (k) via pseudo-first-order experiments. Use Arrhenius plots to model temperature dependence (Eₐ calculation) .

- Reactor Simulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.